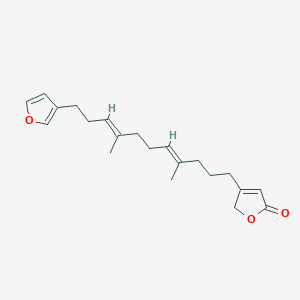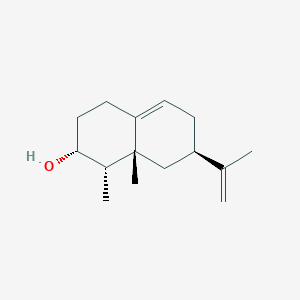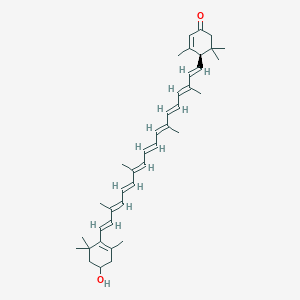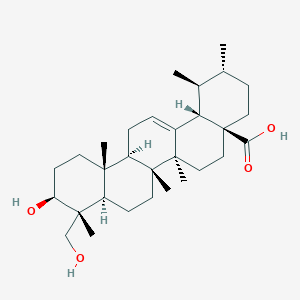
Furospongolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furospongolide is a terpene lactone. It has a role as a metabolite.
Scientific Research Applications
Antitumor Activity in Breast Cancer Cells
Furospongolide, derived from a marine sponge, has been identified as a primary inhibitor of hypoxia-induced HIF-1 activation in T47D breast tumor cells. It exhibits anti-tumor properties by blocking the hypoxic induction of HIF-1α protein, which in turn suppresses tumor cell respiration. This effect is achieved through the inhibition of NADH-ubiquinone oxidoreductase (complex I)-mediated mitochondrial electron transfer (Liu et al., 2008).Role in Therapeutic Conditions through Furin Inhibition
While not directly related to furospongolide, research into furin inhibitors, which are related to the same biochemical pathways, has shown promise in treating various diseases including cancer and inflammatory conditions. This indicates potential avenues for the application of furospongolide or related compounds in similar therapeutic contexts (Couture et al., 2015).Potential in Antiprotozoal Therapy
Studies on sponge-derived terpenoids, including compounds related to furospongolide, have demonstrated significant activity against parasitic protozoa. This points to the potential of furospongolide or its analogs in the development of new antiprotozoal therapies (Orhan et al., 2010).Application in Drug Discovery and Development
While not specific to furospongolide, the process of drug discovery and development, particularly involving natural products like furospongolide, plays a significant role in advancing medicine. The exploration of compounds like furospongolide contributes to this ongoing process of identifying novel therapeutic agents (Drews, 2000).
properties
Product Name |
Furospongolide |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C21H28O3/c1-17(8-4-10-19-12-13-23-15-19)6-3-7-18(2)9-5-11-20-14-21(22)24-16-20/h7-8,12-15H,3-6,9-11,16H2,1-2H3/b17-8+,18-7+ |
InChI Key |
WCHKEOQZUQGPSS-ZTRBTYSCSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CCC1=COC=C1)/C)/CCCC2=CC(=O)OC2 |
Canonical SMILES |
CC(=CCCC(=CCCC1=COC=C1)C)CCCC2=CC(=O)OC2 |
synonyms |
furospongolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-7-[(1S,4R,5R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B1257391.png)
![[(1S,4R)-4-[2-amino-6-(azetidin-1-yl)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1257392.png)
![(2S)-2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylic acid](/img/structure/B1257394.png)



![3-Hydroxy-7-methoxy-1-pentyl-9-propyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1257401.png)

![(3S,4R,6R,9R,10R)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol](/img/structure/B1257405.png)

![(1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1257407.png)
![[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1257408.png)

